5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol
Description
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS2/c10-5-1-2-7(6(11)3-5)14-4-8-12-13-9(15)16-8/h1-3H,4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVRVGVDJKPWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,4-dichlorophenol with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different thiadiazole derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nucleophilic substitution can result in various substituted thiadiazole derivatives .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Antimicrobial Activity : Studies have shown that derivatives of 1,3,4-thiadiazole, including those with the dichlorophenoxy group, possess significant antimicrobial properties against various pathogens. For instance, certain derivatives have demonstrated notable inhibitory effects against Pseudomonas aeruginosa, a common Gram-negative bacterium .
- Anticancer Properties : Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. In vitro studies have compared these compounds to standard chemotherapy agents like cisplatin and found promising results in inhibiting human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines . The molecular docking studies suggest that these compounds interact effectively with key enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory activities associated with thiadiazole derivatives. These compounds have been evaluated for their analgesic effects and gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
Case Studies and Research Findings
Several case studies highlight the efficacy and potential applications of this compound:
- Case Study 1 : A recent study synthesized various thiadiazole derivatives and tested their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited inhibition zones greater than 19 mm against Pseudomonas aeruginosa, suggesting strong antimicrobial potential .
- Case Study 2 : In a comparative study on anticancer activity, researchers synthesized several thiadiazole-based compounds and evaluated their effects on HepG-2 and A-549 cell lines. The most potent compound showed a significant reduction in cell viability compared to controls, indicating its potential as an anticancer agent .
Agrochemical Applications
In addition to pharmaceutical applications, 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol has potential uses in agriculture as a herbicide. Its structure allows it to interact with specific plant growth pathways, providing effective weed control while minimizing harm to crops .
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiadiazole ring and dichlorophenoxy group contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Electron-Withdrawing Groups: The 2,4-dichlorophenoxy group in the target compound enhances lipophilicity and membrane permeability compared to analogues with nitro or amino groups . This may improve bioavailability in hydrophobic environments.
Thiol vs. Amino Substituents: The thiol (-SH) group in the target compound enables disulfide bond formation and redox activity, distinguishing it from amino-substituted derivatives (e.g., 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine), which are more suited for hydrogen bonding in receptor interactions .
Antibacterial Activity:
- Target Compound: While direct data are unavailable, structurally similar 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol exhibits potent activity against Staphylococcus aureus (MIC: 8 µg/mL) due to nitro group-mediated DNA gyrase inhibition . The dichlorophenoxy group in the target compound may further enhance penetration into bacterial membranes.
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol : Shows moderate activity against E. coli (MIC: 32 µg/mL), suggesting chloro substituents at specific positions are critical for Gram-negative targeting .
Antioxidant Potential:
- 5-Substituted-1,3,4-thiadiazole-2-thiols: Derivatives with electron-donating groups (e.g., methoxy) demonstrate superior radical scavenging (IC₅₀: 12 µM in DPPH assay) compared to electron-withdrawing substituents like chlorine. The target compound’s dichlorophenoxy group may limit antioxidant efficacy but improve stability .
Biological Activity
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thiadiazole ring substituted with a dichlorophenoxy group, which is significant for its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various bacterial strains and fungi.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 15-19 | 62.5 |
| Derivative 8d | A. niger | - | 32-42 |
| Derivative 12c | B. cereus | - | 32.6 |
The presence of halogen substituents on the phenyl ring enhances antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The cytotoxic effects of these compounds are often evaluated using various cancer cell lines.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound 22 | MCF-7 (breast cancer) | 0.28 |
| Compound 22 | A549 (lung carcinoma) | 0.52 |
| Compound 19 | SK-MEL-2 (melanoma) | 4.27 |
Research indicates that substituents on the thiadiazole ring significantly influence cytotoxicity. For example, compounds with electron-donating groups at specific positions on the phenyl ring show enhanced activity .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been investigated. In a study evaluating various derivatives using maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models:
| Compound | Test Method | Dose (mg/kg) | Protection (%) |
|---|---|---|---|
| Thiadiazole derivative A | MES | 100 | 66.67 |
| Thiadiazole derivative B | PTZ | 100 | 80 |
These findings suggest that certain thiadiazole derivatives can effectively provide protection against seizures without significant toxicity .
Study on Antimicrobial Properties
A recent study highlighted the efficacy of a series of thiadiazole derivatives against Pseudomonas aeruginosa, demonstrating that modifications to the thiadiazole core can lead to enhanced antimicrobial properties. The most active compound exhibited a MIC lower than that of standard antibiotics .
Investigation of Anticancer Effects
Another investigation into the anticancer effects of thiadiazoles revealed that specific substitutions on the C-5 position of the thiadiazole ring significantly impacted cytotoxic activity against various cancer cell lines . Molecular docking studies indicated strong interactions with tubulin, suggesting a potential mechanism for their anticancer effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol, and how can reaction conditions be standardized to improve yield and purity?
- Methodology : The compound is synthesized via cyclocondensation of hydrazide derivatives with carbon disulfide or nucleophilic substitution of thiol intermediates. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide with DMSO or POCl₃ under controlled pH (8–9) yields thiadiazole derivatives. Optimize reaction time (e.g., 18 hours for cyclization) and solvent systems (e.g., DMSO/water mixtures) to enhance purity .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodology : Use a combination of:
- ¹H-NMR to identify proton environments (e.g., SH peaks at δ 10.04 ppm in DMSO-d₆) .
- IR spectroscopy to confirm thiol (-SH) and thiadiazole ring vibrations .
- Elemental analysis to validate stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
- Single-crystal X-ray diffraction for unambiguous structural confirmation .
Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound that influence its handling in laboratory settings?
- Methodology :
- Melting point : Determine via differential scanning calorimetry (DSC); similar thiadiazoles show m.p. ranges of 141–244°C, depending on substituents .
- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents; thiol-containing derivatives often exhibit limited aqueous solubility but dissolve in DMSO for biological assays .
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (typically >200°C for thiadiazoles) .
Advanced Research Questions
Q. How does the electronic environment of the 1,3,4-thiadiazole core affect the reactivity of the thiol group in cross-coupling or functionalization reactions?
- Methodology : The electron-withdrawing thiadiazole ring polarizes the thiol group, enhancing its nucleophilicity. Use density functional theory (DFT) calculations to map electron density distribution. Experimentally, compare reactivity in Suzuki-Miyaura couplings using Pd catalysts, noting higher yields with electron-deficient aryl boronic acids .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or poor absorption .
- Metabolite identification : Incubate the compound with liver microsomes to detect oxidative metabolites (e.g., sulfoxide derivatives) that may reduce efficacy in vivo .
Q. How can computational methods (e.g., DFT, molecular docking) predict and optimize the interaction of this compound with biological targets such as enzymes or receptors?
- Methodology :
- Molecular docking : Simulate binding to antimicrobial targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Adjust substituents on the dichlorophenoxy group to improve hydrogen-bonding interactions .
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antibacterial activity .
Q. What are the mechanistic pathways for degradation or metabolic transformation of this compound under physiological or environmental conditions?
- Methodology :
- Hydrolytic degradation : Monitor pH-dependent stability (e.g., thiol oxidation to disulfides in alkaline conditions) using UV-Vis spectroscopy .
- Photodegradation : Expose to UV light and analyze breakdown products via HPLC-MS, identifying chlorine loss or ring-opening products .
Q. How do structural modifications (e.g., halogen substitution, side-chain variations) impact the compound's bioactivity and selectivity?
- Methodology :
- Structure-activity relationship (SAR) studies : Replace 2,4-dichlorophenoxy with 4-methoxyphenyl or fluorophenyl groups. Assess antimicrobial IC₅₀ shifts; chloro-substituted analogs typically show 2–5x higher potency due to enhanced lipophilicity .
- Side-chain elongation : Introduce alkyl spacers between the thiadiazole and phenoxy groups to evaluate effects on membrane permeability (e.g., logP changes via shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
